(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
Description
The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile (CAS: 333414-97-4) is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dichlorophenyl group at the 4-position and an acrylonitrile moiety functionalized with a 2-fluoro-5-nitroanilino group at the 3-position . Key structural motifs include:
- Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, common in pharmaceuticals due to its metabolic stability.
- Halogenated aryl groups: The 2,4-dichlorophenyl and 2-fluoro-5-nitrophenyl substituents introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Acrylonitrile group: The nitrile moiety enhances polarity and may participate in hydrogen bonding.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN4O2S/c19-11-1-3-13(14(20)5-11)17-9-28-18(24-17)10(7-22)8-23-16-6-12(25(26)27)2-4-15(16)21/h1-6,8-9,23H/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATHSBTYULSHLR-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a thiazole derivative known for its diverse biological activities. This article provides an overview of its biological properties, including its antitumor, antimicrobial, and antiparasitic activities, along with structure-activity relationships (SAR) that elucidate the mechanisms behind its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structural features include:
- Thiazole moiety : Contributes to the compound's biological activity.
- Dichlorophenyl group : Enhances potency through electronic effects.
- Acrylonitrile functionality : May play a role in interaction with biological targets.
Antitumor Activity
Several studies have reported the antitumor potential of thiazole derivatives, including this compound. The presence of electron-withdrawing groups such as fluorine and nitro enhances cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound exhibits IC50 values ranging from to against different cancer cell lines, indicating significant cytotoxic effects compared to standard treatments like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. The compound's structure allows it to interact effectively with bacterial enzymes and membranes:
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits metabolic pathways.
- Comparison with Standards : Some derivatives have demonstrated comparable or superior activity to established antibiotics like norfloxacin .
Antiparasitic Activity
Research indicates that thiazole derivatives can exhibit potent antiparasitic effects:
- Activity Against Parasites : The compound has been evaluated for its effectiveness against parasites such as Entamoeba histolytica and Giardia intestinalis, showing IC50 values lower than those of standard antiparasitic drugs .
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical structural components that influence the biological activity of the compound:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Substituents : Electron-withdrawing groups (e.g., Cl, F) significantly improve activity by stabilizing reactive intermediates during biological interactions.
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole moiety | Essential for cytotoxicity |
| Electron-withdrawing groups | Enhance potency |
| Acrylonitrile group | Potential target interaction |
Case Studies
- Antitumor Efficacy : A study demonstrated that compounds similar to this thiazole derivative exhibited selective cytotoxicity against human glioblastoma cells, suggesting potential for targeted cancer therapy .
- Antimicrobial Testing : In vitro tests revealed that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Antiparasitic Evaluation : The compound's efficacy against Giardia was assessed in laboratory settings, showing promising results that warrant further investigation into clinical applications .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been explored for its efficacy against various cancer cell lines:
- Mechanism of Action : Thiazole compounds often inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division. This action can lead to apoptosis in cancer cells.
-
Case Study Findings :
- A study reported that thiazole derivatives showed moderate anti-proliferative effects on different cancer cell lines. Specifically, compounds similar to the target compound demonstrated IC50 values indicating effective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) .
- Another research highlighted that thiazole-integrated pyridine derivatives exhibited promising anticancer potential, with one derivative showing an IC50 of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Thiazoles are known to possess antibacterial and antifungal properties:
- Research Insights : A range of thiazole derivatives were synthesized and tested against various microbial strains, showing significant inhibition rates . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy.
Other Biological Activities
Beyond anticancer and antimicrobial applications, thiazoles have been implicated in other therapeutic areas:
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antitubercular Activity : Recent investigations into amino thiazoles have indicated potential activity against Mycobacterium tuberculosis, with certain derivatives showing promising results .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Thiazole Derivatives
Compounds 4 and 5 from and serve as close analogues, differing primarily in halogen substituents:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Key Findings :
Acrylonitrile-Based Analogues
(a) (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile ()
This thiophene-derived acrylonitrile lacks the thiazole core but shares the nitrile group. Unlike the target compound, its bromine and methyl substituents prioritize steric effects over electronic modulation.
Key Finding : The thiazole ring in the target compound may confer greater metabolic stability compared to thiophene derivatives .
(b) (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile ()
This analogue replaces the thiazole with a sulfonyl group but retains dichlorophenyl and acrylonitrile motifs.
| Property | Target Compound | Sulfonyl Derivative |
|---|---|---|
| Functional Group | Thiazole | Sulfonyl |
| Hydrogen Bonding | N–H⋯O/N (possible) | N–H⋯O (RAHB observed) |
| C–C Bond Length | ~1.41 Å (expected) | 1.359–1.437 Å |
Key Findings :
Fluorophenylamino-Substituted Analogues
(E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile ()
This compound shares the fluorophenylamino and thiazole groups but substitutes the dichlorophenyl with an isobutylphenyl group.
| Property | Target Compound | Isobutylphenyl Analogue |
|---|---|---|
| Aryl Substituent | 2,4-Dichlorophenyl | 4-Isobutylphenyl |
| Hydrophobicity | High (Cl) | Very high (isobutyl) |
| Bioactivity | Not reported | Unknown |
Key Finding : The dichlorophenyl group in the target compound likely improves electrophilic character compared to the electron-donating isobutyl group .
Research Findings and Implications
Halogen Effects : Chlorine substituents increase molecular weight and polarizability, enhancing crystal packing efficiency but reducing solubility. Fluorine improves solubility and dipole interactions .
Hydrogen Bonding: Nitro and amino groups in the target compound may form intramolecular N–H⋯O/N bonds, influencing conformational stability .
Thiazole vs. Thiophene : Thiazole’s nitrogen atom enhances electronic conjugation and metabolic stability compared to thiophene derivatives .
Structural Flexibility : The E-configuration ensures planarity, critical for interactions in biological or material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
